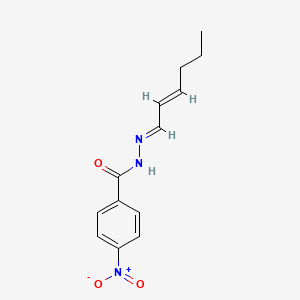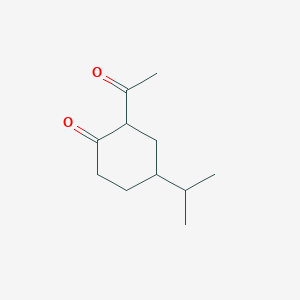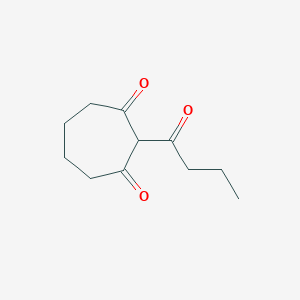
2-Butanoylcycloheptane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanoylcycloheptane-1,3-dione is an organic compound with the molecular formula C11H16O3 It is a derivative of cycloheptane-1,3-dione, where a butanoyl group is attached to the second carbon of the cycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanoylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement. This method allows for the stereoselective preparation of the desired cycloheptane ring . The reaction conditions often include low temperatures (around -20°C) to ensure the formation of the desired product with minimal side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic cyclopropanation and rearrangement techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 2-Butanoylcycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptane derivatives.
科学研究应用
2-Butanoylcycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Butanoylcycloheptane-1,3-dione, particularly its derivatives, involves the inhibition of enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone, an essential component in photosynthesis . By inhibiting HPPD, the compound disrupts the production of vital molecules, leading to its herbicidal effects.
相似化合物的比较
Cyclohexane-1,3-dione: A structurally related compound with similar reactivity.
Cyclopentane-1,3-dione: Another diketone with comparable chemical properties.
2,5-Diphenyl-1,3-oxazoline: A compound with a different core structure but similar functional groups.
Uniqueness: 2-Butanoylcycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
2-butanoylcycloheptane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-2-5-8(12)11-9(13)6-3-4-7-10(11)14/h11H,2-7H2,1H3 |
InChI 键 |
YYHQFSQIJJXEJT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1C(=O)CCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


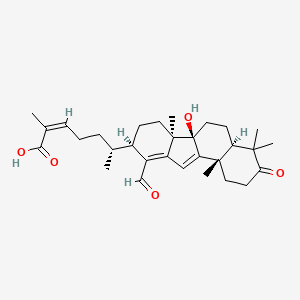
![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)

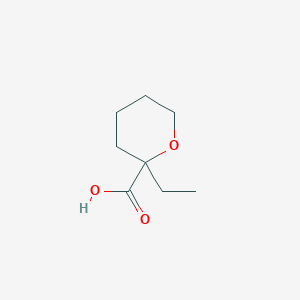
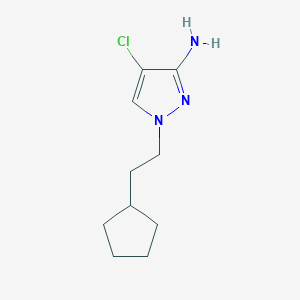
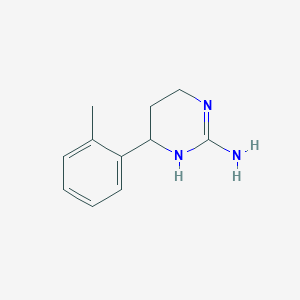
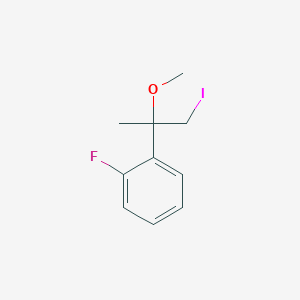
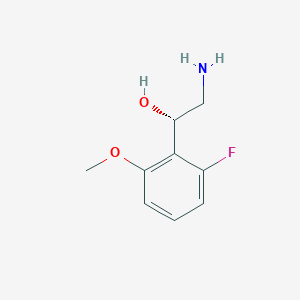
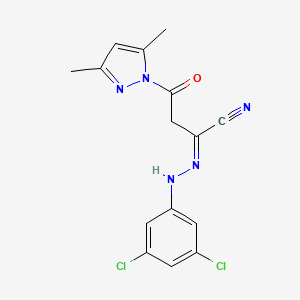
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)

